Boc-D-4-carbamoylphenylalanine
Description
Contextualizing Boc-D-4-carbamoylphenylalanine as a Building Block in Peptide Science and Medicinal Chemistry
This compound is a chemically modified derivative of the amino acid phenylalanine. Its structure is defined by three key features: the D-stereoisomer configuration, a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, and a carbamoyl (B1232498) group (-CONH₂) at the para-position of the phenyl ring. This combination of features makes it a crucial building block in the synthesis of peptides and other complex biomolecules. chemimpex.comchemimpex.com
The Boc group is an acid-labile protecting group used in solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield. peptide.com It shields the amino group of the amino acid during the peptide chain elongation process, allowing for controlled, stepwise addition of subsequent amino acids. nih.gov This protection is essential for creating complex peptide structures with high efficiency and purity, which is fundamental in drug development.
In medicinal chemistry, the compound's unique structure is exploited to design novel drugs that can target specific biological pathways. chemimpex.comchemimpex.com The D-configuration and the carbamoyl moiety are particularly important for creating peptides with tailored properties for therapeutic applications.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1213639-41-8 cusabio.com |
| Molecular Formula | C₁₅H₂₀N₂O₅ cusabio.comfluorochem.co.uk |
| Molecular Weight | 308.33 g/mol arctomsci.com |
| Appearance | White solid chemimpex.com |
| Purity | ≥ 95% cusabio.com |
| MDL Number | MFCD06659121 arctomsci.com |
Research Significance in Modulating Peptide Stability and Bioavailability
A primary challenge in developing peptide-based drugs is their inherent instability and poor bioavailability. nih.gov this compound is highly valued for its ability to address these limitations. chemimpex.comchemimpex.com
The incorporation of D-amino acids, such as this compound, into peptide chains is a well-established strategy to enhance their stability against proteolytic degradation. Proteolytic enzymes in the body are typically specific for L-amino acids, the naturally occurring form. Peptides containing D-amino acids are less recognizable by these enzymes, leading to a longer half-life in serum. nih.gov
Furthermore, the carbamoyl group at the para-position of the phenyl ring plays a significant role. This group introduces polarity and hydrogen-bonding capabilities to the amino acid side chain. These properties can influence the peptide's conformation and its interactions with biological targets, potentially leading to improved binding affinity and stabilizing the secondary structure of the peptide. The enhanced stability and modified interaction profile contribute to greater bioavailability, a critical factor for a drug's effectiveness. chemimpex.comchemimpex.com
Table 2: Comparison of Common Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Cleavage Conditions | Primary Application |
|---|---|---|---|
| Boc | Acid-labile, stable to base | Trifluoroacetic acid (TFA) | Stepwise Solid-Phase Peptide Synthesis (SPPS) nih.gov |
| Fmoc | Base-labile, stable to acid | Piperidine | Orthogonal SPPS, compatible with Boc chemistry |
| Cbz (Z) | Removed by hydrogenolysis | H₂/Pd-C | Primarily used in solution-phase synthesis |
Contemporary Academic Research Trajectories and Scope for this compound
The unique properties of this compound have positioned it at the forefront of several contemporary research areas. Its application extends beyond a simple building block to an enabling tool for creating sophisticated therapeutic agents.
Current research trajectories include:
Oncology: The compound is used to synthesize peptide-based drugs for targeted cancer therapies. chemimpex.comchemimpex.com Researchers can design peptides that selectively interact with receptors overexpressed on cancer cells, a strategy explored in the development of somatostatin (B550006) analogs for neuroendocrine tumors. mdpi.com
Metabolic Diseases: The ability of peptides containing modified amino acids to interact with specific enzymes is a key area of investigation. For instance, derivatives of this compound have been studied for their potential to inhibit enzymes like dipeptidyl peptidase IV (DPP-IV), which is relevant in the management of diabetes.
Neuroscience: In neuroscience, this compound is utilized in studies related to neurotransmitter systems. By incorporating this amino acid into peptides that target specific receptors, scientists can develop new tools to study and potentially treat conditions like depression and neurodegenerative diseases.
Novel Drug Scaffolds: Research has focused on using similar non-natural amino acids to create novel peptide antagonists. For example, the replacement of key natural amino acids with synthetic ones, including those with carbamoyl groups, has led to the development of potent opioid antagonists. researchgate.net This highlights a broader trend of using such building blocks to confer new biological functions on existing peptide scaffolds.
Long-Acting Therapeutics: The enhanced stability offered by D-amino acids is critical for developing long-acting drug formulations. The synthesis of gonadotropin-releasing hormone (GnRH) antagonists, for example, incorporates multiple D-amino acids to improve bioavailability and duration of action. researchgate.net
The versatility of this compound ensures its continued relevance in academic and pharmaceutical research, providing a reliable tool for advancing the development of next-generation peptide therapeutics. chemimpex.comchemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
3-(4-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-4-6-10(7-5-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOCXVKXBATIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Involving Boc D 4 Carbamoylphenylalanine
Strategies for the Preparative Synthesis of Boc-D-4-carbamoylphenylalanine
The synthesis of this compound requires careful consideration of protecting group chemistry and reaction conditions to achieve high yields and purity.
Modern Synthetic Approaches to Boc-Amino Acids and Analogues
The introduction of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step in the synthesis of Boc-amino acids. A common and effective method involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. total-synthesis.com This reaction is typically carried out in a mixed solvent system, such as water and acetone, to ensure the solubility of the reactants. The base, often triethylamine (B128534) or sodium hydroxide, facilitates the reaction by deprotonating the amino group, making it more nucleophilic. total-synthesis.com
Alternative methods for the synthesis of N-protected amino acids have also been developed. For instance, a zinc-mediated reaction of an organic halide with a glycine (B1666218) cation equivalent has been described for the synthesis of N-Boc-L-propargylglycine. wipo.int Another approach involves the direct alkylation of N-Boc amino acids, although this method can be limited by the reactivity of the alkylating agent. tandfonline.com For phenylalanine analogues specifically, methods starting from commercially available L-phenylalanine or L-tyrosine have been explored, involving functional group interconversions and borylation reactions. nih.gov
The synthesis of enantiomerically pure non-natural amino acids, like this compound, is crucial for their application in pharmaceuticals. rsc.org Various strategies have been developed to produce these compounds, often starting from chiral precursors like L-aspartic acid to ensure the desired stereochemistry. nih.gov
Critical Role of Protecting Group Chemistry in the Elaboration of this compound
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at reactive functional groups. organic-chemistry.org The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal with mild acids, such as trifluoroacetic acid (TFA). total-synthesis.commasterorganicchemistry.com This acid lability makes the Boc group orthogonal to other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile, and Cbz (benzyloxycarbonyl), which is removed by hydrogenolysis. total-synthesis.com This orthogonality allows for the selective deprotection of different functional groups within the same molecule, a key strategy in complex multi-step syntheses. organic-chemistry.org
In the synthesis of this compound, the key challenge is to protect the α-amino group without affecting the carbamoyl (B1232498) group on the phenyl ring. The use of (Boc)₂O under controlled basic conditions is a standard and effective method. The reaction mechanism involves the nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of the (Boc)₂O molecule. total-synthesis.com The resulting intermediate then collapses, releasing tert-butoxycarbonyl-protected amine, tert-butanol, and carbon dioxide.
Incorporation of this compound in Advanced Peptide Synthesis
The unique structural features of this compound make it a valuable building block for creating peptides with tailored properties. Its incorporation into peptide chains can be achieved through both solid-phase and solution-phase synthesis methods.
Optimization and Application of Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a widely used technique for the efficient assembly of peptides. iris-biotech.de In Boc-based SPPS, the peptide is assembled on a solid support, and the synthesis proceeds through iterative cycles of Nα-Boc deprotection and coupling of the next Boc-protected amino acid. chempep.com
The incorporation of this compound into a growing peptide chain via SPPS involves the following key steps:
Deprotection: The Nα-Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIPEA), to generate the free amine. In situ neutralization protocols have been developed to improve efficiency. nih.gov
Coupling: The incoming this compound is activated and coupled to the free amine of the resin-bound peptide.
Microwave-assisted SPPS has emerged as a valuable technique to accelerate synthesis and improve the quality of difficult-to-synthesize peptides. nih.gov The optimization of SPPS protocols for incorporating non-standard amino acids like this compound is an active area of research.
A significant advantage of the Boc/Bzl protecting group strategy in SPPS is its graded acid lability, allowing for the temporary protection of the Nα-amino group with Boc and more permanent protection of side chains with benzyl-based groups. beilstein-journals.org However, the repetitive use of strong acid for Boc deprotection can lead to side reactions and peptide degradation in some cases. nih.gov
Nuances of Solution-Phase Peptide Synthesis with this compound
Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable method, particularly for large-scale synthesis and the preparation of short peptides. openaccessjournals.com The key challenge in solution-phase synthesis is the purification of the product after each coupling step. openaccessjournals.com
When incorporating this compound in solution-phase synthesis, careful selection of coupling reagents and reaction conditions is crucial to ensure high yields and minimize side reactions. A major concern is the potential for racemization of the chiral center during the activation and coupling steps. mdpi.com
Recent advancements in solution-phase peptide synthesis have focused on developing more sustainable and efficient methods. This includes the use of greener coupling reagents and solvents to reduce the environmental impact. rsc.org Additionally, strategies to improve the solubility of protected peptide fragments are being explored to overcome limitations in the synthesis of longer peptides. sci-hub.se
Development and Evaluation of Coupling Reagents and Conditions for this compound Conjugation
The formation of the peptide bond is a critical step in peptide synthesis, and a wide variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions. peptide.com For the incorporation of this compound, the choice of coupling reagent can significantly impact the yield and purity of the final peptide.
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to suppress racemization. peptide.com
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and provide rapid coupling with low levels of racemization. peptide.comsnmjournals.org
Phosphonium Salts: Reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are particularly effective for coupling sterically hindered amino acids. peptide.com
The optimal coupling conditions, including the choice of solvent, temperature, and reaction time, must be determined empirically for each specific peptide sequence containing this compound. Monitoring the progress of the coupling reaction using techniques like the Kaiser test or LC-MS is essential to ensure complete reaction.
Structural Modification and Derivatization of this compound
The structural framework of this compound serves as a versatile scaffold for the development of novel derivatives with tailored properties for various functional studies. The presence of the tert-butoxycarbonyl (Boc) protecting group, the D-chiral center, and the para-carbamoyl group offers multiple avenues for strategic chemical modifications.
Design and Synthesis of Novel this compound Derivatives for Functional Studies
The design of new derivatives often focuses on modulating the electronic and steric properties of the molecule to enhance its biological activity or to probe its interactions with specific targets. The carbamoyl functional group, in particular, provides a key site for modification. Its ability to participate in hydrogen bonding and its influence on the electronic properties of the phenyl ring make it a critical determinant of molecular recognition and bioactivity.
Research efforts have explored the synthesis of various analogs by altering the carbamoyl moiety or by introducing other functional groups onto the phenyl ring. For instance, the carbamoyl group can be hydrolyzed to a carboxylic acid, which can then be further derivatized into esters or amides. These modifications can significantly impact the compound's solubility, lipophilicity, and binding affinity for target proteins.
A general approach to synthesizing novel derivatives involves a multi-step process that often begins with the protection of the amino group of D-4-carbamoylphenylalanine with a Boc group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. orgsyn.org Once the Boc-protected amino acid is obtained, further transformations can be carried out on the carbamoyl group or the aromatic ring. For example, the synthesis of novel 4-fluorobenzamide-based derivatives has been reported, showcasing the potential for creating compounds with enhanced anti-inflammatory and analgesic properties. nih.gov
The following table summarizes some examples of derivatives that can be conceptually designed based on the this compound scaffold and their potential applications.
Table 1: Conceptual Derivatives of this compound and Their Potential Functional Significance
| Derivative Name | Modification | Potential Functional Significance |
|---|---|---|
| N-Boc-D-4-(N'-alkylcarbamoyl)phenylalanine | Alkylation of the carbamoyl nitrogen | Probing steric tolerance in binding pockets |
| N-Boc-D-4-cyanophenylalanine | Dehydration of the carbamoyl group | Altered electronic properties and potential for use as a nitrile-containing probe |
| N-Boc-D-4-(aminomethyl)phenylalanine | Reduction of the carbamoyl group | Introduction of a basic side chain for electrostatic interactions |
The synthesis of these derivatives often requires careful selection of reagents and reaction conditions to avoid side reactions and to maintain the stereochemical integrity of the chiral center.
Advanced Applications of Boc D 4 Carbamoylphenylalanine in Peptide Chemistry and Biomolecular Engineering Research
Contributions to Enhanced Peptide Stability and Bioactivity in Research Constructs
A primary challenge in the development of peptide-based therapeutics and research tools is their inherent susceptibility to degradation by endogenous proteases. The incorporation of Boc-D-4-carbamoylphenylalanine into a peptide sequence directly addresses this limitation through two key structural attributes.
Firstly, the D-stereochemistry of the alpha-carbon provides significant resistance to enzymatic cleavage. nih.gov Natural proteases have evolved to recognize and hydrolyze peptide bonds formed between L-amino acids, making peptides containing D-amino acids poor substrates for these enzymes. nih.govlifetein.com.cn This steric hindrance dramatically increases the half-life of the peptide in biological matrices such as human serum, a critical factor for maintaining its structural integrity and prolonging its functional activity in research assays. nih.gov Studies have demonstrated that incorporating D-amino acids, particularly at the peptide termini, can render a peptide almost completely stable against proteolytic degradation. lifetein.com.cn
Secondly, the carbamoyl (B1232498) moiety (-CONH₂) on the phenyl ring contributes to both the stability and bioactivity of the peptide construct. This functional group can participate in hydrogen bonding, which helps to stabilize secondary structures like α-helices and β-sheets within the peptide. This conformational stabilization can lead to a more defined three-dimensional structure, which is often crucial for high-affinity binding to biological targets. Furthermore, the polarity introduced by the carbamoyl group can enhance the solubility of the peptide in aqueous environments, a favorable property for many biological research applications. The combination of enzymatic resistance and conformational influence makes this compound a strategic choice for developing robust peptide tools.
Table 1: Impact of this compound Incorporation on Peptide Properties
| Feature | Contribution from D-Configuration | Contribution from 4-Carbamoylphenyl Group | Combined Research Advantage |
| Proteolytic Stability | High resistance to cleavage by natural L-amino acid specific proteases. nih.gov | Indirectly contributes by stabilizing a less accessible conformation. | Increased peptide half-life in serum and other biological media. nih.gov |
| Bioactivity | Maintains or alters receptor interaction due to modified stereochemistry. | Modulates binding affinity and specificity through hydrogen bonding and polar interactions. | Potential for enhanced target engagement and novel pharmacological profiles. |
| Solubility | No direct impact. | Increases polarity and solubility in aqueous buffers compared to non-polar analogs. | Improved handling and performance in aqueous research assays. |
| Structural Conformation | Induces specific backbone torsion angles, acting as a conformational constraint. | Stabilizes secondary structures (e.g., helices, turns) via hydrogen bond formation. | Creation of peptides with well-defined and rigid three-dimensional shapes. |
Engineering Peptide Architectures Utilizing this compound for Specific Biological Probes
The precise control over peptide shape and function is paramount in the design of specific biological probes. This compound serves as a powerful component in the rational design of such constructs, acting both as a modulator of biological activity and as a structural organizing element.
Rational drug design involves making intentional modifications to a molecule to improve its therapeutic or research properties. nih.govrsc.org Incorporating unnatural amino acids like this compound is a cornerstone of this strategy for peptides. By replacing a natural amino acid with this compound, researchers can systematically alter a peptide's interaction with its biological target.
For instance, in the development of peptides that target specific cell surface receptors in cancer research, the unique combination of features offered by this amino acid is particularly valuable. chemimpex.com The D-configuration ensures the peptide remains intact long enough to reach its target, while the carbamoylphenyl side chain can be used to probe the receptor's binding pocket. The carbamoyl group can act as both a hydrogen bond donor and acceptor, potentially forming new, favorable interactions with the receptor that would not be possible with natural aromatic amino acids like phenylalanine or tyrosine. This can lead to modified peptides with significantly enhanced binding affinity or altered signaling outcomes, turning a moderately active peptide into a highly potent and specific biological probe.
Beyond modifying activity, this compound can be used as a foundational element to build complex, three-dimensional peptide architectures. nih.gov In this context, the amino acid functions as a structural scaffold, a rigid component around which other parts of the molecule are organized. Its D-configuration introduces a "kink" or a specific turn in the peptide backbone, which can be used to enforce a particular conformation.
This is especially useful in the design of constrained or cyclic peptides, where reduced flexibility is desired to increase receptor affinity and selectivity. nih.gov The carbamoylphenyl side chain can project from this rigidified backbone, orienting its hydrogen-bonding capabilities in a precise direction. This allows it to act as a molecular recognition point, either interacting with other residues within the peptide to stabilize a loop or fold, or presenting a specific binding face to an external target. This approach is fundamental to creating peptidomimetics that mimic the structure of larger protein domains, such as a β-turn or an α-helix, in a much smaller and more stable molecular package. chemrxiv.org
Table 2: Strategic Use of this compound in Peptide Probe Design
| Design Strategy | Role of this compound | Desired Outcome | Example Application Area |
| Activity Modification | Side chain interacts with the target's binding pocket, forming unique hydrogen bonds. | Increased binding affinity (lower KD) or modified downstream signaling. | Designing high-affinity inhibitors for enzymes or receptor antagonists for cancer therapy. nih.gov |
| Conformational Constraint | D-configuration induces a specific turn, restricting backbone flexibility. | A more rigid, pre-organized peptide conformation that reduces the entropic penalty of binding. researchgate.net | Development of selective ligands for G-protein coupled receptors (GPCRs). |
| Scaffold Engineering | Serves as an anchor point in cyclic or multi-loop peptides. nih.gov | Creation of stable, synthetic mimics of protein secondary structures (e.g., β-hairpins). | Probing protein-protein interactions by mimicking a key binding epitope. rsc.org |
Bioconjugation Strategies for Functionalizing Biomolecules with this compound
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new hybrid construct. The carbamoyl group of the phenylalanine derivative, while less reactive than primary amines or carboxylates, can serve as a unique chemical handle for such modifications, enabling the fabrication of advanced functional probes.
The phenylcarbamoyl side chain of this compound provides a site for specific chemical ligation. While the amide of the carbamoyl group is generally stable, it can be targeted for conjugation under specific conditions. One proposed method involves the use of carbodiimide (B86325) chemistry, commonly employed for forming amide bonds. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS), can potentially activate the carbamoyl group.
This activation would make it susceptible to nucleophilic attack by an amine-containing linker or payload molecule (e.g., a fluorophore, biotin, or a drug molecule). This strategy allows for the site-specific attachment of a functional moiety to the peptide, away from the N- or C-terminus, which may be critical for biological activity. The development of linkers specifically designed to react efficiently and selectively with this group under mild, biocompatible conditions is an active area of research interest.
The ability to conjugate functional molecules to a peptide containing this compound allows for the fabrication of sophisticated hybrid biomolecular probes. The process involves a modular design:
Peptide Synthesis: A peptide is first synthesized using solid-phase peptide synthesis (SPPS), incorporating this compound at a strategic position. This peptide is designed to target a specific protein or cellular location.
Conjugation: The peptide is then reacted with a functional probe molecule that has been equipped with a compatible reactive group. For example, an amine-terminated fluorescent dye could be coupled to the carbamoyl side chain using the chemistry described above.
Purification: The resulting hybrid probe is purified to remove unreacted components.
This approach yields a multifunctional tool where the peptide component provides biological targeting and stability, and the conjugated moiety provides a means of detection or a secondary function. For example, a peptide designed to bind to a specific enzyme could be labeled with a fluorophore, creating a probe to visualize that enzyme's location in cells via fluorescence microscopy. nih.gov Alternatively, conjugating a metal chelator could enable the peptide to be used as a probe in medical imaging techniques like PET or MRI.
Table 3: Components of a Hybrid Biomolecular Probe Using this compound
| Probe Component | Material/Molecule Example | Function |
| Targeting Moiety | Synthetic peptide containing this compound. | Binds with high specificity to a biological target (e.g., receptor, enzyme). Provides stability against degradation. |
| Chemical Linker | Polyethylene glycol (PEG) spacer with reactive ends. | Covalently attaches the targeting moiety to the functional payload; can improve solubility and pharmacokinetics. |
| Functional Payload | Fluorescein, Cyanine 5.5. nih.gov | Provides a detectable signal for imaging or quantification. |
| Biotin | Allows for affinity purification or detection using streptavidin-based systems. | |
| AAZTA, DOTA (chelators) nih.gov | Sequesters a radionuclide (e.g., 68Ga) for PET imaging. |
Molecular Recognition and Intermolecular Interactions Mediated by Boc D 4 Carbamoylphenylalanine
Mechanistic Elucidation of Ligand-Receptor Binding Events Involving Boc-D-4-carbamoylphenylalanine Containing Peptides
The incorporation of this compound into peptides allows for a detailed investigation of ligand-receptor binding mechanisms. The 4-carbamoylphenylalanine moiety often serves as a mimic for natural amino acids like arginine in the P1 position of enzyme inhibitors, which is a key recognition site for many serine proteases. nih.govnih.govresearchgate.net
The carbamoyl (B1232498) group (-CONH₂) is crucial for these interactions, acting as both a hydrogen bond donor and acceptor. This enables the formation of precise, stabilizing hydrogen bonds within the receptor's binding pocket. For instance, in inhibitors of coagulation factors like thrombin and Factor Xa, the 4-carbamoylphenyl group is designed to fit into the S1 specificity pocket of the enzyme. wikipedia.orglookchem.commdpi.com This pocket is typically hydrophobic but contains key residues, such as Aspartate-189, that can form a salt bridge or hydrogen bonds with a corresponding basic or polar group on the ligand. researchgate.netwikipedia.orglookchem.com The carbamoyl group on the phenylalanine ring can engage in these critical hydrogen-bonding interactions, anchoring the inhibitor to the active site. lookchem.com
The D-configuration of the amino acid is also a critical design element. It influences the peptide's backbone conformation and orients the side chain in a specific three-dimensional arrangement. mdpi.com This precise orientation is often necessary to maximize contact with the receptor surface and avoid steric clashes, thereby enhancing binding affinity and selectivity. mdpi.com Peptides incorporating D-amino acids are also known to exhibit increased resistance to proteolysis, which is a significant advantage for therapeutic applications.
A general mechanism for peptide-receptor binding involves an initial interaction where the C-terminal region of a ligand binds to the extracellular N-terminal domain of a receptor, acting as an affinity trap. nih.gov This is followed by the interaction of the ligand's N-terminal region with the receptor's juxtamembrane domain, leading to receptor activation. nih.gov The specific functional groups on residues like this compound are pivotal in guiding this multi-step binding process.
Impact of this compound on Protein-Ligand Interaction Dynamics
The semi-rigid phenyl ring combined with the hydrogen-bonding capability of the carbamoyl group can reduce the conformational entropy cost upon binding. By pre-orienting the ligand in a conformation that is favorable for binding, the entropic penalty is lessened, which can lead to higher affinity. mdpi.commdpi.com
Furthermore, the dynamics of the protein itself can be altered. Ligand binding can shift the protein's conformational ensemble from an inactive to an active state, a process that can be modulated by the specific interactions of the ligand. nih.gov Some ligands can even sample multiple binding modes within the receptor's pocket, leading to a spectrum of graded biological responses. nih.gov The interactions provided by the carbamoylphenyl group can stabilize distinct receptor conformations, propagating dynamic effects to protein surfaces that are important for function and downstream signaling. nih.govnih.govarxiv.org This ligand-induced dynamic allostery can be critical for modulating the biological outcome. nih.gov
| P1 Arginine Surrogate in Inhibitor | Thrombin Ki (nM) | Key Interaction Feature |
|---|---|---|
| Amidinobenzylamino (mimics Arginine) | Data not specified | Forms strong salt bridge and hydrogen bonds with Asp189 in S1 pocket. lookchem.com |
| Carbamoylphenylalanine | Data not specified | Engages in hydrogen bonding with residues like Gly219 in the S1 pocket. lookchem.com |
| Indazole | 282.5 | Acts as a non-basic hydrogen-bond donor. lookchem.com |
Application of Advanced Spectroscopic and Computational Techniques for Molecular Recognition Profiling
A combination of sophisticated experimental and computational methods is essential to fully map the molecular recognition profile of peptides containing this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of molecules in solution. auremn.org.brresearchgate.net For peptides containing this compound, NMR can provide detailed insights into their conformation both in the free state and when bound to a receptor. researchgate.netresearchgate.net
Variable-temperature NMR studies can reveal dynamic conformational processes, such as ring inversions or rotations around single bonds. researchgate.netunibas.it Two-dimensional NMR experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), can identify protons that are close in space, which helps to define the peptide's folded structure. researchgate.net
When studying protein-ligand interactions, NMR is used to map the binding site and determine affinity. Chemical Shift Perturbation (CSP) experiments monitor changes in the NMR signals of the protein or the ligand upon titration, allowing for the identification of the amino acid residues involved in the binding interface. researchgate.net This method provides a clear picture of how and where the this compound residue makes contact with its target.
Computational methods are indispensable for understanding and predicting the interactions of complex molecules like this compound-containing peptides. nih.govnih.govarxiv.org Molecular docking is a widely used technique to predict the binding pose of a ligand within a protein's active site. researchgate.netniscpr.res.in These simulations can highlight key intermolecular interactions, such as hydrogen bonds formed by the carbamoyl group or hydrophobic interactions involving the phenyl ring. niscpr.res.in
Molecular dynamics (MD) simulations provide a dynamic view of the system, simulating the movement of atoms and molecules over time. nih.govarxiv.org MD simulations can be used to:
Assess the stability of a predicted ligand-protein complex. nih.gov
Explore the conformational landscape of the peptide and protein. nih.gov
Reveal the role of solvent molecules in mediating interactions.
Calculate the binding free energy, which provides a theoretical estimate of the binding affinity. nih.govarxiv.org
Density Functional Theory (DFT) calculations can be employed to study the electronic properties and reactivity of the molecule, providing insights into its intrinsic chemical behavior. nih.govmdpi.comjchemrev.com These computational approaches, when combined with experimental data from techniques like NMR, provide a robust framework for the rational design of new therapeutic agents based on the this compound scaffold. nih.govunil.ch
| Binding Pocket | Key Residues | Interaction with Ligand Moiety |
|---|---|---|
| S1 (Hydrophobic) | Tyr-228, Asp-189, Ser-195 | Accommodates basic or polar groups (e.g., carbamoylphenyl) that interact with Asp-189. wikipedia.org |
| S4 (Hydrophobic) | Tyr-99, Phe-174, Trp-215 | Engages in hydrophobic and π-π stacking interactions with aromatic parts of the ligand. wikipedia.org |
Supramolecular Chemistry and Material Science Contributions of Boc D 4 Carbamoylphenylalanine
Principles of Self-Assembly for Boc-D-4-carbamoylphenylalanine-Containing Motifs
The self-assembly of molecules into ordered superstructures is governed by a delicate balance of non-covalent interactions. In the case of motifs containing this compound, the molecular structure provides several key features that drive the spontaneous organization into higher-order materials. The process is primarily directed by hydrogen bonding, π-π stacking, and hydrophobic interactions, creating a synergistic effect that leads to the formation of stable, self-supporting networks, often resulting in materials like hydrogels. researchgate.netbeilstein-journals.orgresearchgate.net
The N-terminal tert-butoxycarbonyl (Boc) protecting group serves a dual role. Its tert-butyl component introduces a significant hydrophobic character, which encourages molecular aggregation in aqueous environments to minimize unfavorable interactions with water molecules. researchgate.netnih.gov Simultaneously, the carbonyl and N-H moieties of the Boc group can act as hydrogen bond acceptors and donors, respectively, contributing to the intermolecular network.
The core D-phenylalanine structure provides the aromatic phenyl ring, which is crucial for π-π stacking interactions. researchgate.net These interactions occur between the electron-rich aromatic rings of adjacent molecules, leading to the formation of stable, ordered arrays that often form the backbone of fibrillar structures. rsc.org The stereochemistry (D-configuration) influences the chirality and packing of the resulting supramolecular structures.
A defining feature of this molecule is the carbamoyl (B1232498) group (-CONH2) at the para position of the phenyl ring. This group is a potent participant in hydrogen bonding, possessing both donor (N-H) and acceptor (C=O) sites. This functionality significantly enhances the directionality and strength of the intermolecular hydrogen-bonding network, promoting the formation of robust, one-dimensional structures like nanofibers or nanoribbons. nih.gov These elongated structures can then entangle to form a three-dimensional matrix capable of entrapping large volumes of solvent, leading to the formation of hydrogels or organogels. nih.govmdpi.com The collective action of these distinct non-covalent forces is essential for the transition from individual molecules to a functional supramolecular material. nih.gov
Design and Characterization of Supramolecular Architectures Incorporating this compound
The design of supramolecular architectures utilizing this compound leverages the intrinsic self-assembly properties of the molecule to create functional materials. By controlling external conditions such as solvent, pH, and concentration, this peptide derivative can be guided to form a variety of well-defined nanostructures, including nanotubes, nanofibers, and hydrogels. nih.govresearchgate.netnih.gov These materials are of significant interest in fields like biomaterials and nanotechnology. nih.gov
The formation of these architectures is often triggered by a change in the solvent environment or pH. For instance, dissolving the compound in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFP) and subsequently diluting it with water can induce the self-assembly into ordered structures. nih.gov Similarly, a pH-switch method, where the molecule is dissolved at a high pH and then neutralized by adding an acid, can trigger rapid gelation as the molecules protonate and assemble. nih.gov
A suite of analytical techniques is employed to characterize these supramolecular structures, providing insights into their morphology, internal organization, and physical properties.
Table 1: Techniques for Characterizing Supramolecular Architectures
| Technique | Information Obtained |
|---|---|
| Transmission Electron Microscopy (TEM) | Provides high-resolution, two-dimensional images of the nanoscale morphology, revealing the presence of structures like nanotubes, nanofibers, or spheres, including their dimensions (e.g., diameter and length). nih.gov |
| Scanning Electron Microscopy (SEM) | Offers three-dimensional visualization of the surface topography of the assembled material, particularly useful for observing the porous network structure of hydrogels. researchgate.net |
| Atomic Force Microscopy (AFM) | Maps the surface of the assemblies with high resolution, providing detailed information on the height, width, and morphology of individual fibrils or other nanostructures. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Used to probe the secondary structure of the assembled peptides. The presence of characteristic amide I and amide II bands can confirm the formation of β-sheet-like arrangements held together by intermolecular hydrogen bonds. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Investigates the chiral organization of the molecules within the supramolecular assembly, providing further evidence for the formation of ordered secondary structures like β-sheets. rsc.org |
| Rheology | Measures the mechanical properties of the resulting material, such as a hydrogel's stiffness (storage modulus, G') and viscosity (loss modulus, G''). This confirms the formation of a self-supporting gel and characterizes its mechanical robustness. rsc.org |
| Fluorescence Spectroscopy | Can be used with fluorescent probes like Thioflavin T (ThT) to monitor the kinetics of fibril formation and confirm the presence of β-sheet-rich amyloid-like structures. researchgate.net |
These characterization methods are essential for establishing the structure-property relationships in materials derived from this compound, enabling the rational design of new functional supramolecular systems. rsc.org
Investigation of Non-Covalent Interactions in Supramolecular Systems Derived from this compound
The stability and structure of supramolecular systems derived from this compound are dictated by a complex interplay of various non-covalent interactions. nih.govrsc.org Understanding the nature and contribution of each type of interaction is critical for controlling the self-assembly process and tuning the properties of the final material. These weak forces, acting in concert, provide the thermodynamic driving force for the spontaneous organization of molecules. beilstein-journals.org
The primary non-covalent interactions at play are hydrogen bonds, π-π stacking, hydrophobic effects, and van der Waals forces. researchgate.net
Hydrogen Bonding: This is arguably the most critical directional force in these systems. The carbamoyl group on the phenyl ring, with its amide protons and carbonyl oxygen, is a powerful hydrogen-bonding motif. Additionally, the Boc protecting group contributes both a hydrogen bond donor (N-H) and acceptor (C=O). This extensive network of hydrogen bonds is a key factor in the formation of β-sheet-like arrangements, which are common structural motifs in self-assembled peptide systems. rsc.org
π-π Stacking: The aromatic phenyl rings of the phenylalanine residues engage in π-π stacking. This interaction, arising from the electrostatic attraction between the electron clouds of adjacent aromatic rings, promotes a co-facial arrangement that contributes significantly to the stabilization of fibrous aggregates. researchgate.net
Hydrophobic Interactions: In aqueous media, the nonpolar components of the molecule, particularly the tert-butyl group of the Boc moiety and the phenyl ring, are driven to aggregate. This "hydrophobic collapse" minimizes the disruption of the water hydrogen-bonding network and is a primary initial driver for self-assembly. beilstein-journals.org
Theoretical and computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are often employed to gain quantitative and qualitative insights into the physical nature of these weak interactions and their role in the supramolecular organization. nih.govrsc.org
Table 2: Key Non-Covalent Interactions and Contributing Molecular Moieties
| Non-Covalent Interaction | Contributing Molecular Moiety | Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | Carbamoyl group (-CONH2), Boc group (-NH-C=O) | Provides directionality and strength, leading to the formation of ordered structures like β-sheets. |
| π-π Stacking | Phenyl ring | Stabilizes the core of fibrillar structures through aromatic interactions. |
| Hydrophobic Interactions | tert-butyl group, Phenyl ring | Drives initial aggregation in aqueous environments to minimize contact with water. |
| Van der Waals Forces | All atoms in the molecule | Contribute to the overall stability of the densely packed final structure. |
The balance and interplay among these interactions ultimately determine the morphology and properties of the final supramolecular material. ohio-state.edu
Specialized Research Applications of Boc D 4 Carbamoylphenylalanine in Biochemical and Biomedical Investigations
Development of Somatostatin (B550006) Receptor Antagonists and Analogues for Biochemical Probing
The somatostatin system, comprising the peptide hormone somatostatin and its five G protein-coupled receptor subtypes (SSTR1-5), plays a crucial role in regulating endocrine and neurotransmitter secretion. wikipedia.orgmdpi.com The development of potent and selective antagonists for these receptors is essential for understanding their physiological functions and has been a significant challenge in pharmacology. nih.gov Boc-D-4-carbamoylphenylalanine is a key structural component in the synthesis of advanced somatostatin receptor antagonists used for biochemical probing.
The incorporation of the D-4-carbamoylphenylalanine moiety into peptide structures has led to the creation of antagonists with high binding affinity and selectivity, particularly for the SSTR2 subtype, which is overexpressed in many neuroendocrine tumors. mdpi.comnih.gov A prime example is the antagonist JR11, a peptide analogue where D-4-carbamoylphenylalanine (referred to as D-Aph(Cbm)) is a central element. nih.gov The carbamoyl (B1232498) group is crucial for its binding characteristics. These synthetic antagonists, developed using building blocks like this compound, are instrumental as biochemical probes. They are used in competitive binding assays to characterize the affinity and selectivity of other ligands, to investigate receptor structure and function, and to elucidate the signaling pathways coupled to different SSTR subtypes. nih.govnih.gov The ability of these antagonists to reverse somatostatin-mediated effects, such as the inhibition of cAMP accumulation, provides a direct method for probing receptor activity in cellular assays. nih.gov
| Parameter | Description | Relevance in Biochemical Probing |
| Binding Affinity (Ki) | The concentration of a ligand required to occupy 50% of the receptors. A lower Ki indicates higher affinity. | Used to quantify the potency of new antagonists and compare them to the native ligand (somatostatin). nih.gov |
| Receptor Selectivity | The preferential binding of a ligand to one receptor subtype over others (e.g., SSTR2 vs. SSTR5). | Allows for the specific investigation of the function and signaling of individual SSTR subtypes. nih.gov |
| Functional Activity | The ability of a compound to either activate (agonist) or block (antagonist) a receptor's biological response. | Confirms that the ligand acts as a true antagonist by blocking the intracellular signaling initiated by agonists. nih.gov |
Research into Neurotransmitter Systems and Neurological Disorder Models using this compound Derivatives
Somatostatin is not only a hormone but also acts as a neurotransmitter, playing a variety of roles in the central nervous system (CNS). mdpi.com Its receptors are widely distributed in the brain, and disruptions in the somatostatin system have been linked to the pathophysiology of several neurological and neurodegenerative disorders. nih.govnih.gov Consequently, molecules that can modulate this system are valuable tools for neuroscience research.
Derivatives of this compound are utilized to synthesize SSTR antagonists that serve as probes for the somatostatin neurotransmitter system. By selectively blocking specific somatostatin receptor subtypes in the brain, researchers can investigate their role in neuronal signaling, memory, and behavior. nih.gov These investigations are often carried out in animal models of neurological disorders, which are essential for understanding disease mechanisms and for the preclinical evaluation of new therapeutic strategies. nih.govexlibrisgroup.com For instance, applying an SSTR2-selective antagonist derived from structures containing D-4-carbamoylphenylalanine in a disease model could help elucidate the specific contribution of SSTR2 signaling to the progression of that disorder. While the direct application of these derivatives in models of conditions like Parkinson's or Alzheimer's disease is an emerging area, their foundational use in probing the somatostatin neurotransmitter system provides the basis for such future investigations. nih.govnih.gov
Advances in Radiopharmaceutical Design and Development with this compound Derivatives
Radiopharmaceuticals are compounds that consist of a biologically active molecule (tracer) linked to a radioisotope, used for diagnostic imaging or targeted radiotherapy. nih.gov In recent years, a paradigm shift has occurred in the targeting of somatostatin receptors, with radiolabeled antagonists showing significant advantages over traditional agonists, particularly for diagnostic imaging with Positron Emission Tomography (PET). nih.gov
This compound is a crucial precursor for the peptide component of these advanced radiopharmaceuticals. chemimpex.comguidechem.com The SSTR2 antagonist JR11, which contains the D-4-carbamoylphenylalanine moiety, has been successfully chelated with radionuclides for clinical use. nih.gov When labeled with Gallium-68 (⁶⁸Ga), the resulting tracer (e.g., ⁶⁸Ga-NODAGA-JR11) is used as a PET imaging agent for the precise localization and staging of neuroendocrine tumors. nih.gov Research has shown that antagonist-based tracers can bind to a higher number of receptor sites on tumor cells compared to agonists, resulting in superior imaging contrast and sensitivity. nih.gov
Furthermore, when the same peptide is labeled with a therapeutic radioisotope like Lutetium-177 (¹⁷⁷Lu), it becomes a potent agent for Peptide Receptor Radionuclide Therapy (PRRT). nih.gov This theranostic approach, where the same molecular target is used for both diagnosis and therapy, allows for personalized treatment strategies. The development of these radiolabeled antagonists, made possible by incorporating unique amino acids like D-4-carbamoylphenylalanine, represents a significant advance in nuclear medicine. nih.gov
| Radiolabeled Derivative | Radioisotope | Application | Significance |
| ⁶⁸Ga-NODAGA-JR11 (⁶⁸Ga-OPS202) | Gallium-68 (⁶⁸Ga) | Diagnostic PET Imaging | Offers higher tumor uptake and better image quality for detecting neuroendocrine tumors compared to agonist-based tracers. nih.gov |
| ¹⁷⁷Lu-DOTA-JR11 (¹⁷⁷Lu-OPS201) | Lutetium-177 (¹⁷⁷Lu) | Peptide Receptor Radionuclide Therapy (PRRT) | Delivers targeted radiation to SSTR2-positive tumor cells, showing improved tumor-to-kidney dose ratios in preclinical studies. wikipedia.orgnih.gov |
Advanced Analytical and Characterization Methodologies for Boc D 4 Carbamoylphenylalanine and Its Bioconjugates
Chromatographic Techniques for High-Resolution Analysis in Research
Chromatographic methods are indispensable for the purification and analytical assessment of Boc-D-4-carbamoylphenylalanine and its derivatives. High-performance liquid chromatography (HPLC) stands out as a versatile and powerful tool for these purposes.
Reversed-phase HPLC (RP-HPLC) is a primary method for assessing the purity of this compound. The use of N-blocked amino acids, such as with the tert-butyloxycarbonyl (Boc) protecting group, is common in peptide synthesis, and RP-HPLC is well-suited for their analysis. sigmaaldrich.comchemimpex.com Protocols often involve pre-column derivatization to introduce chromophores, which aids in photometric or fluorometric detection, enhancing sensitivity and resolution. springernature.com For instance, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in conjunction with an N-tert-butyloxycarbonyl-D-cysteine has been used for the HPLC determination of amino acid enantiomers. researchgate.net
A typical RP-HPLC protocol for a compound like this compound would utilize a C18 column and a gradient elution system. The mobile phase often consists of an aqueous component with an acid modifier (e.g., 0.1% trifluoroacetic acid) and an organic component like acetonitrile. This setup allows for the effective separation of the main compound from starting materials, by-products, and other impurities.
Table 1: Illustrative RP-HPLC Gradient for Purity Analysis of this compound
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 25 | 5 | 95 | 1.0 |
| 30 | 5 | 95 | 1.0 |
| 31 | 95 | 5 | 1.0 |
| 35 | 95 | 5 | 1.0 |
This table represents a generalized gradient. Actual conditions would be optimized based on the specific instrument and column.
Ensuring the enantiomeric purity of this compound is critical, as the biological activity of peptides and drug candidates is often stereospecific. HPLC is a leading technique for chiral separations. The use of chiral stationary phases (CSPs) is a common and effective approach. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC T), have demonstrated broad selectivity for N-blocked amino acids, including t-BOC derivatives. sigmaaldrich.comsigmaaldrich.com
The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, which differ for the two enantiomers, allowing for their resolution. For t-BOC amino acids, reversed-phase mode is a viable and effective choice for achieving separation on these types of columns. sigmaaldrich.com The mobile phase composition, including the type of organic modifier and the pH, is optimized to achieve baseline resolution.
Table 2: Chiral HPLC Method Parameters for Enantiomeric Purity of Boc-Amino Acids
| Parameter | Description |
| Column | CHIROBIOTIC T (Teicoplanin-based CSP) |
| Mobile Phase | Methanol (B129727) / 0.1% Triethylammonium Acetate (TEAA), pH 4.1 |
| Detection | UV at 254 nm |
| Mode | Reversed-Phase |
This table outlines typical starting conditions for chiral separation of t-BOC amino acids. The specific ratio of methanol to the aqueous buffer would be optimized to achieve the best separation for this compound.
Spectroscopic and Spectrometric Characterization Beyond Standard Identification
While standard spectroscopic methods confirm identity, more advanced techniques are necessary to fully elucidate the three-dimensional structure of this compound and its complex bioconjugates, as well as to analyze their conformational dynamics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. omicsonline.org While one-dimensional (1D) NMR (¹H and ¹³C) is used for basic identification, multi-dimensional NMR techniques are required for the unambiguous assignment of all signals and the elucidation of through-bond and through-space connectivities, which is especially crucial for larger bioconjugates. researchgate.net
Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings within the molecule, helping to trace out the spin systems of the phenylalanine ring and the aliphatic chain. For more complex bioconjugates, heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) C-H correlations. This is invaluable for confirming the attachment site of the this compound moiety to a larger molecule. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, aiding in conformational analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and confirming the identity of this compound and its bioconjugates with high confidence. When coupled with techniques like electrospray ionization (ESI), it allows for the analysis of large and labile biomolecules.
Ion Mobility Spectrometry (IMS), when combined with mass spectrometry (IM-MS), adds another dimension of separation based on the size, shape, and charge of an ion. nih.govmdpi.com This technique is particularly powerful for analyzing complex mixtures containing isomers or conformers that may be difficult to separate by chromatography alone. nih.gov For bioconjugates of this compound, IM-MS can distinguish between different conformers or separate the desired conjugate from isobaric impurities. researchgate.net The output of an IM-MS experiment includes the mass-to-charge ratio (m/z) and a collision cross-section (CCS) value, which is a measure of the ion's rotationally averaged shape in the gas phase. nih.gov This CCS value provides an additional layer of identification and can be used to monitor conformational changes.
Table 3: Application of IM-MS in Bioconjugate Analysis
| Analytical Challenge | How IM-MS Provides a Solution |
| Isobaric Interferences | Separates ions of the same m/z but different shapes. |
| Conformational Heterogeneity | Can resolve different stable conformers of a bioconjugate. |
| Structural Verification | Provides an experimental CCS value that can be compared to theoretical models. |
| Enhanced Signal-to-Noise | Separates analyte ions from background noise, improving sensitivity. semanticscholar.org |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. semanticscholar.org This technique is highly sensitive to the secondary and tertiary structure of chiral molecules, including peptides and proteins.
Microscopic and Scattering Techniques for Supramolecular and Nanoscale Assemblies
The application of microscopic and scattering techniques is crucial for understanding the supramolecular and nanoscale assemblies of molecules like this compound. These methods can provide valuable insights into the size, shape, and morphology of self-assembled structures in various environments. However, a thorough search of existing research reveals a significant gap in the specific analysis of this compound and its bioconjugates using these advanced techniques.
Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Solution Structure Analysis
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for characterizing the structure of materials at the nanoscale, typically in solution. These methods can determine the size, shape, and interactions of macromolecules and their assemblies.
Despite the utility of these techniques, a detailed search of scientific literature did not yield any specific studies that have employed SAXS or SANS for the solution structure analysis of this compound or its bioconjugates. Consequently, there is no available data on parameters such as the radius of gyration (Rg), maximum dimension (Dmax), or molecular weight derived from these methods for this particular compound. Similarly, no scattering profiles or structural models based on SAXS or SANS data for this compound have been published.
Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Morphology and Assembly Visualization
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a high-resolution imaging technique that allows for the visualization of macromolecular structures and assemblies in their near-native state. This is achieved by rapidly freezing the sample in a thin layer of vitreous ice, which preserves the morphology without the need for staining or fixation.
A comprehensive literature review found no published research that has utilized Cryo-TEM to visualize the morphology and assembly of this compound or its bioconjugates. As a result, there are no available micrographs or detailed descriptions of the supramolecular structures, such as nanofibers, vesicles, or other assemblies, that this compound might form under specific conditions. The lack of such studies means that the self-assembly behavior of this compound at the nanoscale remains uncharacterized by this powerful imaging technique.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Boc-D-4-carbamoylphenylalanine, and how do reaction conditions (e.g., solvent, catalyst) influence yield and enantiomeric purity?
- Methodology : The synthesis typically involves sequential protection of the amino group using tert-butoxycarbonyl (Boc) and functionalization of the phenylalanine side chain. For example, brominated analogs are synthesized via electrophilic aromatic substitution under controlled pH and temperature to minimize racemization . Solvent choice (e.g., dichloromethane or DMF) impacts solubility and reaction kinetics, while catalysts like HATU improve coupling efficiency in peptide synthesis .
- Validation : Enantiomeric purity is confirmed via chiral HPLC or polarimetry, while yield optimization requires monitoring intermediates via TLC or LC-MS .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify Boc group integrity and carbamoyl substitution patterns (e.g., para-position confirmation via aromatic proton splitting) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, MW 308.33) and detects impurities .
- X-ray Crystallography : Used for analogs (e.g., brominated derivatives) to resolve 3D structure and confirm D-configuration .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reactivity of this compound in peptide coupling reactions?
- Analysis : Contradictions may arise from side reactions (e.g., carbamoyl group hydrolysis under acidic conditions). Systematic studies comparing coupling agents (e.g., HATU vs. EDCI) and protecting group strategies (e.g., orthogonal Fmoc/Boc) are critical .
- Resolution : Use kinetic studies (e.g., monitoring reaction progress via FTIR) to identify optimal pH and temperature ranges. For example, brominated analogs require milder conditions to prevent debromination .
Q. What experimental strategies ensure enantiomeric purity during solid-phase peptide synthesis (SPPS) using this compound?
- Design :
- Coupling Conditions : Use low-racemization agents (e.g., OxymaPure/DIC) and avoid prolonged exposure to basic conditions .
- Analytical Validation : Employ Marfey’s reagent to derivatize and quantify D/L enantiomers via HPLC .
- Case Study : In SPPS, incomplete deprotection of Boc groups can lead to truncated peptides. Real-time monitoring via UV-Vis (e.g., ninhydrin test) ensures stepwise fidelity .
Q. How does the carbamoyl group in this compound influence its utility in studying protein-ligand interactions compared to halogenated analogs?
- Mechanistic Insight : The carbamoyl group enhances hydrogen-bonding potential, making it suitable for probing active sites in enzymes (e.g., proteases). In contrast, brominated analogs (e.g., Boc-4-bromo-D-phenylalanine) are preferred for X-ray crystallography due to bromine’s electron density .
- Experimental Design : Competitive binding assays using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify affinity differences between carbamoyl- and halogen-substituted ligands .
Data Reporting and Reproducibility
Q. What are the best practices for documenting synthetic procedures and spectral data to ensure reproducibility?
- Guidelines :
- Detailed Protocols : Report solvent purity, reaction times, and purification methods (e.g., gradient elution in HPLC).
- Spectral Data : Include raw NMR/MS files in supplementary materials, annotated with key peaks (e.g., Boc tert-butyl signal at δ 1.4 ppm) .
Comparative Studies
Q. How do structural modifications (e.g., halogen vs. carbamoyl substitution) alter the biological activity of Boc-protected phenylalanine derivatives?
- Case Analysis :
- Bromine Substitution : Enhances steric bulk and detectability in crystallography but may reduce solubility .
- Carbamoyl Group : Increases hydrophilicity and hydrogen-bonding capacity, beneficial for enzyme inhibition studies .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
